molecular formula C17H24N2O4 B8581059 (2-Morpholin-4-yl-2-oxo-1-phenylethyl)carbamic acid tert-butyl ester

(2-Morpholin-4-yl-2-oxo-1-phenylethyl)carbamic acid tert-butyl ester

Cat. No.: B8581059
M. Wt: 320.4 g/mol
InChI Key: ZTEVVVOAQYTYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Morpholin-4-yl-2-oxo-1-phenylethyl)carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-(2-morpholin-4-yl-2-oxo-1-phenylethyl)carbamate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)18-14(13-7-5-4-6-8-13)15(20)19-9-11-22-12-10-19/h4-8,14H,9-12H2,1-3H3,(H,18,21)

InChI Key

ZTEVVVOAQYTYMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butoxycarbonylaminophenylacetic acid (4.0 mmol) in CH2Cl2 (8.0 mL) is added morpholine (4.0 mmol), EDCl—H2O (4.8 mmol) and DMAP (0.40 mmol) at room temperature. After stirring at room temperature for 24 h, the reaction is quenched by the addition of water. The mixture is extracted with AcOEt. The combined organic extracts are washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting solid is triturated with ether-n-hexane to give the title compound; 1H NMR (CDCl3) δ 1.41 (s, 9H), 3.08-3.12 (m, 1H), 3.20-3.28 (m, 1H), 3.39-3.45 (m, 1H), 3.49-3.60 (m, 3H), 3.66-3.76 (m, 2H), 5.54 (d, 1H), 6.01 (d, 1H), 7.29-7.36 (m, 5H).
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
EDCl H2O
Quantity
4.8 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mmol
Type
catalyst
Reaction Step One

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